molecular formula C19H22N2O4S B15101989 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Cat. No.: B15101989
M. Wt: 374.5 g/mol
InChI Key: UBSGFOLTTBQDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Chemical Reactions Analysis

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in neurodegenerative diseases .

Biological Activity

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Benzyl Group : A common moiety in many pharmacologically active compounds.
  • Piperazine Ring : Known for its versatility in drug design and biological activity.
  • Dihydro-benzodioxin Sulfonyl Moiety : This unique structure contributes to the compound's interactions with biological targets.

The molecular formula for this compound is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 378.47 g/mol.

Pharmacological Effects

This compound has shown a variety of biological activities:

  • Vasorelaxant Activity : Studies indicate that compounds with similar structures exhibit vasorelaxant effects, which can be beneficial in treating hypertension .
  • Bradycardic Activity : Research has demonstrated that related piperazine derivatives can reduce heart rate, indicating potential use in cardiovascular therapies .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the sulfonyl group may play a crucial role in binding to specific receptors or enzymes involved in cardiovascular regulation.

Affinity Data

Binding affinity studies provide insight into the compound's interactions with biological targets. For example, the compound has been evaluated for its binding affinity to hexokinase HKDC1, showing an EC50 value of 2.24 mM . This suggests moderate interaction strength with this target.

Study 1: Synthesis and Activity Assessment

A study focused on synthesizing various piperazine derivatives found that compounds similar to this compound exhibited significant vasorelaxant and bradycardic activities. The synthesized compounds were characterized using techniques such as 1H^1H-NMR and mass spectrometry .

Study 2: In Vitro Evaluation

In vitro studies have assessed the impact of related compounds on isolated rabbit heart preparations. The findings revealed that certain derivatives could increase stroke volume significantly compared to standard treatments like milrinone. This highlights the potential of these compounds as positive inotropic agents .

Summary of Biological Activities

Activity TypeDescriptionReference
VasorelaxantCompounds show vasorelaxant effects
BradycardicReduction in heart rate observed
Binding AffinityEC50 = 2.24 mM for hexokinase HKDC1

Affinity Data for Related Compounds

Compound NameTargetEC50 (mM)
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin...)Hexokinase HKDC12.24
Compound AHexokinase HKDC1>8.00
Compound BHexokinase HKDC15.16

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

InChI

InChI=1S/C19H22N2O4S/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2

InChI Key

UBSGFOLTTBQDOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.